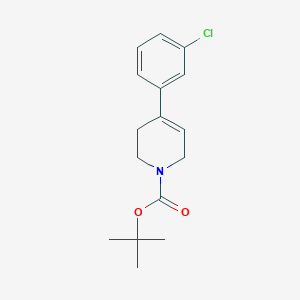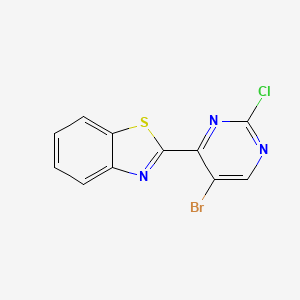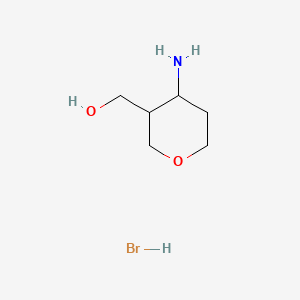![molecular formula C7H10O7 B13887046 4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one typically involves the use of starting materials such as 2,2-dimethyl-1,3-dioxolane-4,5-dione and hydroxymethyl derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols.
Applications De Recherche Scientifique
4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and dioxolane ring play a crucial role in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid 6,7-dihydroxy-2,2-dimethyl-4H-[1,3]dioxolo[4,5-b]pyran-5-ylmethyl ester
- 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy-2H-1-benzopyran-2-one
Uniqueness
4,7-Dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of a dioxolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10O7 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2 |
Clé InChI |
DUPSKQDMZPNHOX-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C2C(C(O1)O)OC(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)




![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

